2H-Azeto[2,3-A]pyrrolizine
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Overview
Description
2H-Azeto[2,3-A]pyrrolizine is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N2. It is a part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2H-Azeto[2,3-A]pyrrolizine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the flash vacuum pyrolysis of Meldrum’s acid derivatives has been reported to yield pyrrolizine derivatives . Industrial production methods may involve similar cyclization processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
2H-Azeto[2,3-A]pyrrolizine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2H-Azeto[2,3-A]pyrrolizine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, anti-inflammatory, and antitumor activities. Additionally, it finds applications in the pharmaceutical industry as a scaffold for drug discovery .
Mechanism of Action
The mechanism of action of 2H-Azeto[2,3-A]pyrrolizine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
2H-Azeto[2,3-A]pyrrolizine can be compared with other similar compounds such as pyrrolopyrazine and pyrrolizidine derivatives. These compounds share structural similarities but differ in their biological activities and applications. For example, pyrrolopyrazine derivatives exhibit more antibacterial and antiviral activities, while pyrrolizidine derivatives are known for their hepatotoxic and neurotoxic effects .
Properties
CAS No. |
524950-39-8 |
---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3,7-diazatricyclo[5.3.0.02,5]deca-1(10),2,5,8-tetraene |
InChI |
InChI=1S/C8H6N2/c1-2-7-8-6(4-9-8)5-10(7)3-1/h1-3,5H,4H2 |
InChI Key |
KYZGVYRCVJCYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN3C=CC=C3C2=N1 |
Origin of Product |
United States |
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